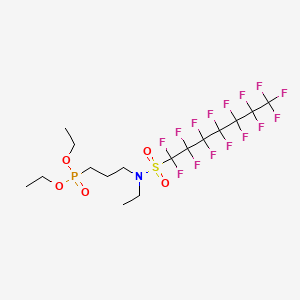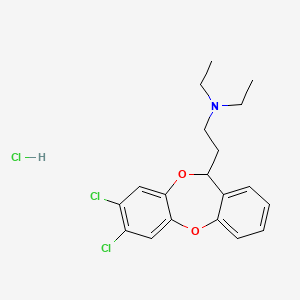
7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of dibenzo(b,e)(1,4)dioxepin, characterized by the presence of chlorine atoms at the 7th and 8th positions, and diethylamine at the 11th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride typically involves multiple steps, starting from the appropriate dibenzo(b,e)(1,4)dioxepin precursor. The introduction of chlorine atoms at the 7th and 8th positions can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride. The diethylamine group is introduced via nucleophilic substitution reactions, often using diethylamine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group, such as a halide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and diethylamine group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7,8-Dichloro-N,N-dimethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride
- 7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-methanamine hydrochloride
Uniqueness
7,8-Dichloro-N,N-diethyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of both chlorine atoms and a diethylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
81320-27-6 |
|---|---|
Fórmula molecular |
C19H22Cl3NO2 |
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
2-(2,3-dichloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C19H21Cl2NO2.ClH/c1-3-22(4-2)10-9-17-13-7-5-6-8-16(13)23-18-11-14(20)15(21)12-19(18)24-17;/h5-8,11-12,17H,3-4,9-10H2,1-2H3;1H |
Clave InChI |
TZENWHQASLNMPT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC1C2=CC=CC=C2OC3=CC(=C(C=C3O1)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



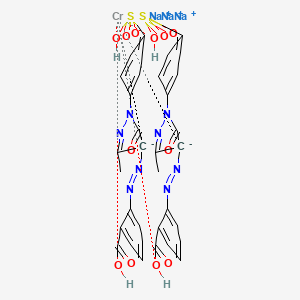
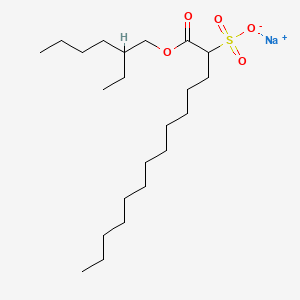
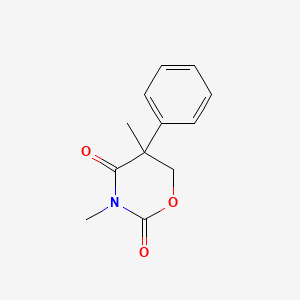
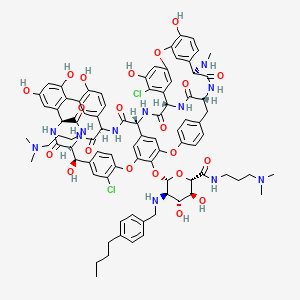
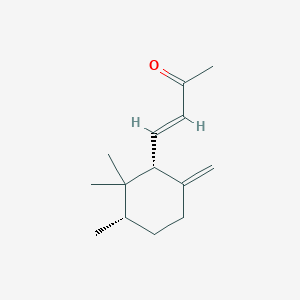
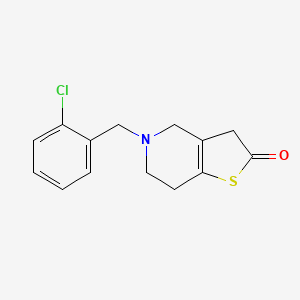
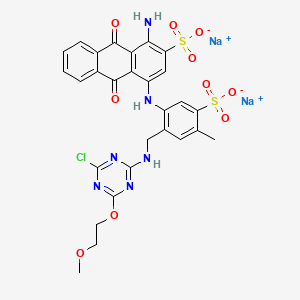


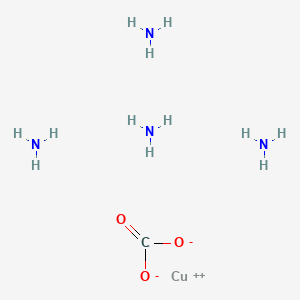
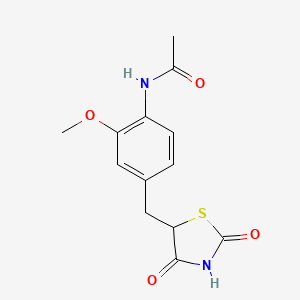
![N'-[(Z)-octadec-9-enyl]propane-1,3-diamine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid](/img/structure/B12777451.png)
